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Introduction
Cy5-PEG2-SCO is a fluorescent probe designed for the specific labeling of biomolecules in live

and fixed cells. This probe consists of three key components: the Cyanine 5 (Cy5) fluorophore,

a short polyethylene glycol (PEG2) spacer, and a strained cyclooctyne (SCO) reactive group.

The Cy5 dye is a bright, far-red fluorescent dye with high photostability, making it ideal for

various fluorescence microscopy applications, including confocal and super-resolution imaging.

[1][2] The PEG2 linker enhances the hydrophilicity and biocompatibility of the probe. The SCO

group allows for highly specific and efficient labeling of azide-modified biomolecules via Strain-

Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds

rapidly at physiological conditions without the need for a toxic copper catalyst.[3][4][5] This

bioorthogonal reaction enables the precise labeling of target molecules in their native cellular

environment with minimal perturbation.

These application notes provide detailed protocols for utilizing Cy5-PEG2-SCO to visualize

azide-modified proteins and glycans in mammalian cells.

Core Applications
Visualization of newly synthesized proteins: By metabolically incorporating azide-containing

amino acid analogs, such as L-azidohomoalanine (AHA), into newly synthesized proteins,
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Cy5-PEG2-SCO can be used to fluorescently label and track protein synthesis, localization,

and dynamics in live or fixed cells.

Imaging of post-translationally modified proteins: Specific enzyme systems can be used to

introduce azide groups onto proteins of interest, allowing for their targeted labeling with Cy5-
PEG2-SCO.

Labeling and tracking of glycans: Cells can be metabolically labeled with azide-modified

sugars (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz), which are

incorporated into cell surface glycans. Subsequent reaction with Cy5-PEG2-SCO allows for

the visualization of glycan trafficking and distribution.

Quantitative Data
The photophysical properties of the Cy5 fluorophore are summarized in the table below. These

values are essential for setting up appropriate imaging parameters and for quantitative

analysis.

Property Value Reference(s)

Excitation Maximum (λex) ~649 nm

Emission Maximum (λem) ~667 nm

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
~0.27

Experimental Protocols
Protocol 1: Live-Cell Imaging of Newly Synthesized
Proteins
This protocol describes the metabolic labeling of nascent proteins with an azide-containing

amino acid analog followed by fluorescent labeling with Cy5-PEG2-SCO for live-cell imaging.

Materials:
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Mammalian cells of interest (e.g., HeLa, HEK293)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Methionine-free medium

L-azidohomoalanine (AHA)

Cy5-PEG2-SCO

Phosphate-Buffered Saline (PBS), sterile

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Glass-bottom imaging dishes or chamber slides

Procedure:

Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will allow them to

reach 50-70% confluency at the time of imaging.

Metabolic Labeling:

Aspirate the complete culture medium and wash the cells once with warm, sterile PBS.

Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine

stores.

Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.

Incubate for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂). The

optimal incubation time will depend on the protein of interest and the cell type and may

require optimization.

SPAAC Reaction (Live-Cell Staining):

Prepare a 1-10 µM working solution of Cy5-PEG2-SCO in pre-warmed complete cell

culture medium or live-cell imaging medium. Protect the solution from light.
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Aspirate the AHA-containing medium and wash the cells twice with warm, sterile PBS.

Add the Cy5-PEG2-SCO containing medium to the cells.

Incubate for 15-60 minutes at 37°C, protected from light. The optimal concentration and

incubation time should be determined empirically.

Washing and Imaging:

Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell

imaging medium.

Add fresh, pre-warmed live-cell imaging medium to the cells.

Image the cells using a fluorescence microscope equipped with appropriate filters for the

Cy5 channel (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Fixed-Cell Staining of Azide-Modified
Proteins
This protocol is suitable for endpoint assays and allows for multiplexing with other antibody-

based staining methods.

Materials:

Cells cultured on coverslips or in imaging plates

PBS

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS (Permeabilization Buffer)

Blocking Buffer (e.g., 3% BSA in PBS)

Cy5-PEG2-SCO

Mounting medium with DAPI (optional, for nuclear counterstaining)
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Procedure:

Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.

Cell Fixation:

Aspirate the culture medium and wash the cells twice with PBS.

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce

non-specific binding.

SPAAC Reaction (Fixed-Cell Staining):

Prepare a 1-5 µM working solution of Cy5-PEG2-SCO in PBS or Blocking Buffer.

Aspirate the Blocking Buffer and add the Cy5-PEG2-SCO solution to the cells.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Mounting:

Wash the cells three times with PBS for 5 minutes each.

(Optional) If performing immunofluorescence, proceed with primary and secondary

antibody incubations at this stage.
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Mount the coverslips onto microscope slides using an antifade mounting medium, with or

without a nuclear counterstain like DAPI.

Imaging:

Image the samples on a fluorescence microscope using the appropriate filter sets for Cy5

and any other fluorophores used.
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Caption: Experimental workflow for labeling biomolecules using Cy5-PEG2-SCO.
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Caption: Schematic of SPAAC-mediated protein labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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